molecular formula C15H15BrN2O2 B12243201 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine

Cat. No.: B12243201
M. Wt: 335.20 g/mol
InChI Key: JTVWBIKKVNGWOF-UHFFFAOYSA-N
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Description

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine is a complex organic compound that features a bromine atom, a benzodioxin ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, which is then coupled with a brominated pyridine derivative. The reaction conditions often involve the use of bases such as lithium hydride (LiH) in solvents like N,N-dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the benzodioxin or pyridine rings.

Scientific Research Applications

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyridin-2-amine

InChI

InChI=1S/C15H15BrN2O2/c1-18(15-5-3-12(16)9-17-15)10-11-2-4-13-14(8-11)20-7-6-19-13/h2-5,8-9H,6-7,10H2,1H3

InChI Key

JTVWBIKKVNGWOF-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=C(C=C3)Br

Origin of Product

United States

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